1-Acetyl-1H-benzotriazole
Overview
Description
1-Acetyl-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound containing a benzene ring fused with a triazole ring. This compound is known for its unique chemical properties, making it a valuable reagent in organic synthesis. It is often used as an acetylating agent due to its ability to transfer acetyl groups to various substrates.
Mechanism of Action
Target of Action
1-Acetyl-1H-benzotriazole is primarily used as a reactant in the acylation of cellulose . It is also used in the preparation of N-acyl imidazolidinones . The primary targets of this compound are cellulose and imidazolidinone .
Mode of Action
The compound interacts with its targets through acylation. In the presence of K2CO3, this compound is used to prepare N-acyl imidazolidinones by acylation of imidazolidinone . It is also used as a reactant for the acylation of cellulose .
Biochemical Pathways
It is known that the compound is involved in the acylation process of cellulose and imidazolidinone .
Result of Action
The result of the action of this compound is the formation of N-acyl imidazolidinones and acylated cellulose . These reactions are facilitated by the presence of K2CO3 .
Action Environment
It is known that the compound’s reactions are facilitated in the presence of k2co3 .
Biochemical Analysis
Biochemical Properties
1-Acetyl-1H-benzotriazole is known for its role in the preparation of N-acyl imidazolidinones by acylation of imidazolidinone . It interacts with various enzymes and proteins, including K2CO3, during this process . The nature of these interactions is primarily chemical, involving the transfer or sharing of electrons.
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a reactant in biochemical reactions. It influences cell function by participating in the synthesis of N-acyl imidazolidinones
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the acylation of imidazolidinone This process involves binding interactions with biomolecules and may result in changes in gene expression
Temporal Effects in Laboratory Settings
It is known that most benzotriazole derivatives, including this compound, are characterized by a long shelf-life .
Metabolic Pathways
It is used in the preparation of N-acyl imidazolidinones, suggesting it may be involved in related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-benzotriazole can be synthesized through the acetylation of 1H-benzotriazole. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The process is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl group is transferred to nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding N-oxides or reduction to yield deacetylated products.
Coupling Reactions: It can be used in coupling reactions with diaryliodonium salts to form 1-aryl-1H-1,2,3-benzotriazoles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Bases like pyridine or triethylamine.
Major Products:
Acetylated Derivatives: Formed through substitution reactions.
N-oxides: Resulting from oxidation.
Deacetylated Benzotriazole: Produced via reduction.
Scientific Research Applications
1-Acetyl-1H-benzotriazole has a wide range of applications in scientific research:
Organic Synthesis: Used as an acetylating agent to introduce acetyl groups into various organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
1H-Benzotriazole: The parent compound, which lacks the acetyl group but shares similar reactivity.
1-Cyanobenzotriazole: Used as a cyanating agent with distinct reactivity due to the presence of the cyano group.
1-Chlorobenzotriazole: Acts as a chlorinating agent with different applications in organic synthesis.
Uniqueness: 1-Acetyl-1H-benzotriazole is unique due to its specific ability to transfer acetyl groups efficiently. This property distinguishes it from other benzotriazole derivatives, making it a valuable reagent in acetylation reactions.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIUIBKEGRPPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172081 | |
Record name | N-Acetylbenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18773-93-8 | |
Record name | N-Acetylbenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylbenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Acetyl-1H-benzotriazole (ABTZ) protect mild steel from corrosion in an acidic environment?
A1: ABTZ acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The molecule achieves this protection by adsorbing onto the mild steel surface, forming a thin protective film that acts as a barrier between the metal and the corrosive HCl solution []. This adsorption process follows the Langmuir isotherm model, indicating the formation of a monolayer of ABTZ on the steel surface [].
Q2: What evidence supports the formation of a protective film by ABTZ on the mild steel surface?
A2: The research paper presents evidence from Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDAX) that confirms the presence of a thin film on the mild steel surface after exposure to ABTZ in the HCl solution []. These techniques provide visual and elemental analysis, respectively, supporting the claim of ABTZ adsorption and film formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.